

An In-depth Technical Guide to 1-(5-Hydroxypyridin-2-yl)ethanone

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Compound of Interest

Compound Name: 1-(5-Hydroxypyridin-2-yl)ethanone

Cat. No.: B1590495

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(5-Hydroxypyridin-2-yl)ethanone**, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into its synthesis, properties, and potential applications, grounded in established scientific principles.

Core Molecular Identity and Properties

Chemical Abstract Service (CAS) Number: 67310-56-9[1][2]

1-(5-Hydroxypyridin-2-yl)ethanone is a pyridinone derivative characterized by a hydroxypyridine core functionalized with an acetyl group. This substitution pattern imparts a unique electronic and steric profile, making it a valuable synthon for the elaboration of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **1-(5-Hydroxypyridin-2-yl)ethanone** is fundamental to its effective application in research and development. These properties dictate its behavior in various chemical environments and biological systems.

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₂	[1] [2]
Molecular Weight	137.14 g/mol	[1] [2]
Physical State	Solid (white to yellow powder)	[3]
Melting Point	Currently not available in the public domain.	
Boiling Point	Currently not available in the public domain.	
Solubility	Currently not available in the public domain.	

Expert Insight: The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a ketone (a hydrogen bond acceptor) suggests that **1-(5-Hydroxypyridin-2-yl)ethanone** will exhibit moderate polarity. Its solubility is likely to be favorable in polar protic and aprotic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The pyridinic nitrogen also offers a site for protonation, influencing its solubility in acidic aqueous solutions.

Spectral Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **1-(5-Hydroxypyridin-2-yl)ethanone**. While experimental spectra for this specific compound are not readily available in public databases, predicted spectral data provides valuable guidance for its identification.

- ¹H NMR Spectroscopy (Predicted):** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,5-trisubstituted pyridine ring system.
- ¹³C NMR Spectroscopy (Predicted):** The carbon NMR spectrum would reveal resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the five distinct carbons of the pyridine ring. The chemical shift of the carbon bearing the hydroxyl group would be particularly informative.

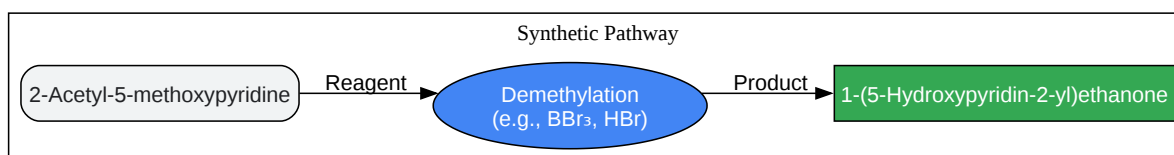
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol).

Synthesis and Chemical Reactivity

The synthesis of **1-(5-Hydroxypyridin-2-yl)ethanone** is a key consideration for its utilization. While a specific, detailed experimental protocol for this exact molecule is not widely published in peer-reviewed literature, its synthesis can be logically approached from readily available starting materials.

Proposed Synthetic Pathway

A plausible synthetic route involves the demethylation of the corresponding methoxy derivative, 2-acetyl-5-methoxypyridine. This is a common and effective strategy for the preparation of hydroxypyridines.



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Caption: Proposed synthesis of **1-(5-Hydroxypyridin-2-yl)ethanone**.

Experimental Considerations: The choice of demethylating agent is critical to the success of this reaction. Boron tribromide (BBr_3) is a powerful Lewis acid capable of cleaving aryl methyl ethers, but it must be handled with care due to its reactivity with atmospheric moisture. Alternatively, hydrobromic acid (HBr) at elevated temperatures can also effect demethylation. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material.

Key Reactions and Functional Group Transformations

The functional groups present in **1-(5-Hydroxypyridin-2-yl)ethanone**—the hydroxyl group, the ketone, and the pyridine ring—offer multiple avenues for further chemical modification.

- **Hydroxyl Group:** The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be converted to a triflate for participation in cross-coupling reactions.
- **Ketone:** The acetyl group can be a handle for various transformations, including reduction to the corresponding alcohol, conversion to an oxime, or participation in aldol-type condensations.
- **Pyridine Ring:** The pyridine ring can undergo electrophilic substitution, although the directing effects of the existing substituents must be considered. The nitrogen atom can also be quaternized.

Applications in Drug Discovery and Medicinal Chemistry

Hydroxypyridine scaffolds are prevalent in a wide range of biologically active molecules. **1-(5-Hydroxypyridin-2-yl)ethanone** serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Expert Insight: The hydroxypyridinone moiety is a known metal-chelating pharmacophore. This property is exploited in the design of inhibitors for metalloenzymes. The structural motif of **1-(5-Hydroxypyridin-2-yl)ethanone** can be found in derivatives that have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of 3-hydroxypyridine-4-one have been synthesized and evaluated as tyrosinase inhibitors and antioxidants.^[4] While direct biological data for the title compound is scarce, its structural similarity to these active molecules suggests its potential as a precursor for new therapeutic agents.

The pyridine ring is a common feature in many FDA-approved drugs, and its presence can enhance pharmacokinetic properties such as solubility and metabolic stability.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling **1-(5-Hydroxypyridin-2-yl)ethanone**.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: The compound should be stored at room temperature under an inert atmosphere, such as nitrogen, to prevent degradation.[1]

Conclusion and Future Outlook

1-(5-Hydroxypyridin-2-yl)ethanone is a versatile chemical building block with considerable untapped potential. While a comprehensive experimental dataset for this specific molecule is not yet fully established in the public domain, its structural features and the known biological activities of related compounds strongly suggest its utility in the development of novel pharmaceuticals and functional materials. Further research into its synthesis, reactivity, and biological profile is warranted to fully exploit its potential.

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